molecular formula C19H19N3O4 B4760198 5-(3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4760198
M. Wt: 353.4 g/mol
InChI Key: CCRRFTQUFYSCFA-UHFFFAOYSA-N
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Description

5-(3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methoxyphenyl group and a tetrahydrofuran moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the condensation of a pyrido[2,3-d]pyrimidine derivative with a suitable methoxyphenyl and tetrahydrofuran-2-ylmethyl precursor under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

5-(3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
  • 5-(3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

The unique combination of the methoxyphenyl group and the tetrahydrofuran moiety in 5-(3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione distinguishes it from other similar compounds. This structural uniqueness may contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

5-(3-methoxyphenyl)-1-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-25-13-5-2-4-12(10-13)15-7-8-20-17-16(15)18(23)21-19(24)22(17)11-14-6-3-9-26-14/h2,4-5,7-8,10,14H,3,6,9,11H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRRFTQUFYSCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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5-(3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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5-(3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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5-(3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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5-(3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
5-(3-methoxyphenyl)-1-(tetrahydrofuran-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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